ITIC-4F: A Technical Guide to a High-Performance Non-Fullerene Acceptor
ITIC-4F: A Technical Guide to a High-Performance Non-Fullerene Acceptor
An In-depth Technical Guide for Researchers and Scientists
ITIC-4F, a prominent member of the A-D-A (acceptor-donor-acceptor) family of non-fullerene acceptors (NFAs), has garnered significant attention within the organic electronics community. Its unique chemical structure and favorable electronic properties have positioned it as a key material in the development of high-efficiency organic solar cells (OSCs). This guide provides a comprehensive overview of ITIC-4F, including its chemical structure, key properties, synthesis, and application in state-of-the-art organic photovoltaic devices.
Chemical Structure and Core Properties
ITIC-4F, systematically named 3,9-bis(2-methylene-((3-(1,1-dicyanomethylene)-6,7-difluoro)-indanone))-5,5,11,11-tetrakis(4-hexylphenyl)-dithieno[2,3-d:2',3'-d']-s-indaceno[1,2-b:5,6-b']dithiophene, is a derivative of the well-known ITIC molecule.[1][2] The core of ITIC-4F consists of a rigid and electron-rich indacenodithienothiophene (IDTT) unit, which acts as the central donor component.[3] This core is flanked by two electron-withdrawing 2-(3-(1,1-dicyanomethylene)-6,7-difluoro-indan-1-one) units, which serve as the acceptor moieties. The presence of four fluorine atoms on the terminal acceptor units is a key feature of ITIC-4F, distinguishing it from its parent compound, ITIC.[3] This fluorination enhances the molecule's electron-accepting properties and influences its energy levels and intermolecular interactions.[3]
The structural and electronic properties of ITIC-4F are summarized in the tables below.
| Identifier | Value |
| IUPAC Name | 2-[(2Z)-2-[[20-[(Z)-[1-(dicyanomethylidene)-5,6-difluoro-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.0³,¹³.0⁴,¹¹.0⁶,¹⁰.0¹⁶,²³.0¹⁸,²²]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-5,6-difluoro-3-oxoinden-1-ylidene]propanedinitrile |
| Synonyms | IT-4F, ITIC-2F |
| CAS Number | 2097998-59-7 |
| Molecular Formula | C₉₄H₇₈F₄N₄O₂S₄ |
| Molecular Weight | 1499.90 g/mol |
| Electronic and Physical Properties | Value |
| HOMO Energy Level | -5.66 eV |
| LUMO Energy Level | -4.14 eV |
| Bandgap | ~1.52 eV |
| Absorption Maximum (Film) | ~700-750 nm |
| Electron Mobility (µe) | 2.9 x 10⁻⁴ cm² V⁻¹ s⁻¹ (variable with processing)[4] |
Synthesis of ITIC-4F
While detailed, step-by-step synthesis protocols for proprietary materials like ITIC-4F are often not publicly disclosed, a representative synthesis can be inferred from the synthesis of similar ITIC derivatives.[5] The synthesis generally involves a multi-step process culminating in a condensation reaction between the central electron-donating core and the terminal electron-accepting end-groups.
A plausible synthetic pathway is outlined below:
Caption: A simplified representation of the synthetic pathway to ITIC-4F.
The key final step is typically a Knoevenagel condensation reaction between the dialdehyde derivative of the IDTT core and the fluorinated indanone end-groups in the presence of a base such as pyridine or piperidine.
Performance in Organic Solar Cells
ITIC-4F has demonstrated exceptional performance as a non-fullerene acceptor in organic solar cells, frequently achieving power conversion efficiencies (PCEs) exceeding 13% when paired with suitable polymer donors like PBDB-T-SF.[2][6] The improved performance of ITIC-4F compared to ITIC is attributed to its enhanced absorption coefficient and a more red-shifted absorption spectrum, which allows for more efficient light harvesting.[1][2] Furthermore, the deeper HOMO and LUMO energy levels of ITIC-4F provide a better energetic alignment with many high-performance polymer donors, facilitating efficient charge transfer and reducing voltage losses.[2]
A typical high-performance device architecture is an inverted structure, as depicted below:
Caption: Inverted device architecture for a high-efficiency ITIC-4F based solar cell.
The working principle of such a device is illustrated in the following diagram:
Caption: The fundamental working principle of an organic solar cell.
Experimental Protocols
Device Fabrication
The following is a representative protocol for the fabrication of a high-performance inverted organic solar cell using PBDB-T-SF as the donor and ITIC-4F as the acceptor.[7]
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Substrate Preparation: Patterned indium tin oxide (ITO) coated glass substrates are sequentially cleaned by ultrasonication in detergent, deionized water, acetone, and isopropanol for 15 minutes each. The substrates are then dried with nitrogen and treated with UV-ozone for 20 minutes.
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Electron Transport Layer (ETL) Deposition: A ZnO precursor solution is spin-coated onto the cleaned ITO substrates and annealed at 200°C for 60 minutes in air to form a dense ZnO layer.
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Active Layer Deposition: A blend solution of PBDB-T-SF and ITIC-4F (typically in a 1:1 weight ratio) in a solvent such as chlorobenzene with a small amount of an additive like 1,8-diiodooctane (DIO) is prepared. This solution is then spin-coated onto the ZnO layer in a nitrogen-filled glovebox. The film is subsequently annealed at a specific temperature (e.g., 100°C) for a set duration (e.g., 10 minutes).
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Hole Transport Layer (HTL) Deposition: A thin layer of molybdenum trioxide (MoO₃) is thermally evaporated on top of the active layer under high vacuum.
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Cathode Deposition: Finally, an aluminum (Al) cathode is thermally evaporated on top of the MoO₃ layer through a shadow mask to define the device area.
Characterization
The performance and properties of the fabricated devices and the materials are characterized using a suite of techniques:
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Current Density-Voltage (J-V) Characteristics: Measured under simulated AM 1.5G solar illumination (100 mW/cm²) to determine key photovoltaic parameters such as open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).
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External Quantum Efficiency (EQE): Measured to determine the ratio of collected charge carriers to incident photons at each wavelength.
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UV-Vis Absorption Spectroscopy: Used to characterize the light absorption properties of the donor, acceptor, and blend films.
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Atomic Force Microscopy (AFM): Employed to investigate the surface morphology and phase separation of the active layer.
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Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS): Used to probe the molecular packing and crystallinity of the thin films.
The general experimental workflow for device fabrication and characterization is as follows:
Caption: A typical experimental workflow for the fabrication and characterization of ITIC-4F based organic solar cells.
Conclusion
ITIC-4F stands out as a highly promising non-fullerene acceptor for organic solar cells, offering a pathway to high power conversion efficiencies. Its well-defined A-D-A structure, coupled with the strategic fluorination of its end-groups, results in favorable electronic and optical properties. The ability to achieve high performance in inverted device architectures with common processing techniques makes it an attractive material for the advancement of organic photovoltaic technology. Further research into new donor pairings and device optimization strategies will likely continue to unlock the full potential of this remarkable molecule.
References
- 1. ossila.com [ossila.com]
- 2. ossila材料ITIC-4F,ITIC-2F,IT-4F_深圳市泽任科技有限公司 [zrswnz.com]
- 3. Recent Progress in Semitransparent Organic Solar Cells: Photoabsorbent Materials and Design Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of ITIC Derivatives with Extended π-Conjugation as Non-Fullerene Acceptors for Organic Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. novapuri.com [novapuri.com]
- 7. researchgate.net [researchgate.net]
